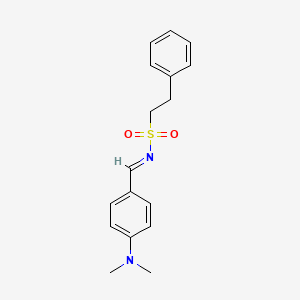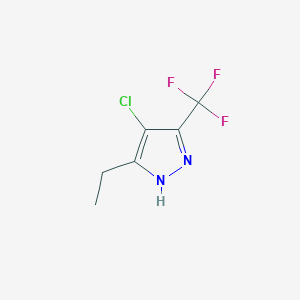
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidinone ring attached to a phenyl group, which is further connected to a phenylurea moiety
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as r-phenylpiracetam, have been shown to bind to the dopamine transporter (dat) .
Mode of Action
It is likely that the compound interacts with its targets, possibly dat, leading to changes in the activity of these targets .
Biochemical Pathways
Compounds with similar structures have been shown to influence the dopaminergic system , which could suggest potential downstream effects on pathways related to dopamine signaling.
Result of Action
Based on the potential target of action, it could be hypothesized that the compound may influence cellular processes related to dopamine signaling .
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolidine derivatives, which include this compound, have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . This suggests that 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea may interact with enzymes such as COX-2 and potentially influence biochemical reactions.
Molecular Mechanism
It is known that pyrrolidine derivatives can inhibit COX-2 , suggesting that this compound may exert its effects at the molecular level through enzyme inhibition
Métodos De Preparación
The synthesis of 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-oxopyrrolidin-1-yl)phenylamine and phenyl isocyanate.
Reaction Conditions: The 4-(2-oxopyrrolidin-1-yl)phenylamine is reacted with phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Aplicaciones Científicas De Investigación
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological systems to understand its effects at the molecular level, including its potential as an enzyme inhibitor or receptor modulator.
Comparación Con Compuestos Similares
1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-phenylurea can be compared with other similar compounds, such as:
Phenotropil: A nootropic drug with a similar pyrrolidinone structure, known for its cognitive-enhancing effects.
Piracetam: Another nootropic compound that shares the pyrrolidinone ring but differs in its overall structure and pharmacological profile.
Modafinil: A wakefulness-promoting agent with structural similarities, used in the treatment of sleep disorders.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-7-4-12-20(16)15-10-8-14(9-11-15)19-17(22)18-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCESJJMWFBHXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2628212.png)
![7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2628213.png)

![N-benzyl-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2628219.png)
![5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628221.png)


![methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate](/img/structure/B2628224.png)

![3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2628229.png)

